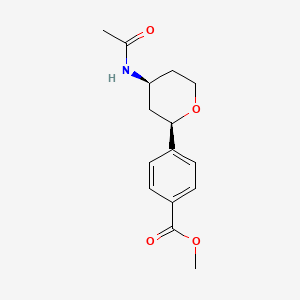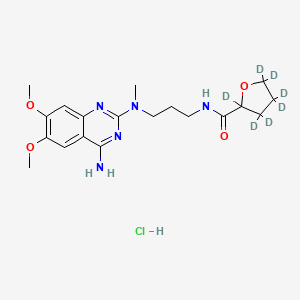
(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) is a deuterated form of Alfuzosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of Alfuzosin, as the presence of deuterium can alter the metabolic stability and absorption of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) typically involves the incorporation of deuterium atoms into the Alfuzosin molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.
Industrial Production Methods
Industrial production of (+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium.
Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired deuterated compound.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Alfuzosin.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to its effects on cellular and molecular levels.
Wirkmechanismus
The mechanism of action of (+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) involves its interaction with alpha-1 adrenergic receptors. By blocking these receptors, the compound helps relax the smooth muscles in the prostate and bladder neck, thereby improving urine flow and reducing symptoms of BPH. The presence of deuterium may alter the binding affinity and metabolic stability of the compound, providing insights into its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alfuzosin: The non-deuterated form of the compound.
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.
Doxazosin: A similar compound with a longer half-life and different pharmacokinetic profile.
Uniqueness
(+/-)-Alfuzosin-d7 HCl (tetrahydrofuroyl-d7) is unique due to the presence of deuterium, which can enhance its metabolic stability and provide more accurate pharmacokinetic data. This makes it a valuable tool in scientific research for studying the behavior of Alfuzosin in the body.
Eigenschaften
Molekularformel |
C19H28ClN5O4 |
|---|---|
Molekulargewicht |
433.0 g/mol |
IUPAC-Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i4D2,6D2,9D2,14D; |
InChI-Schlüssel |
YTNKWDJILNVLGX-IMFUZPKQSA-N |
Isomerische SMILES |
[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)NCCCN(C)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H].Cl |
Kanonische SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol](/img/structure/B12307791.png)
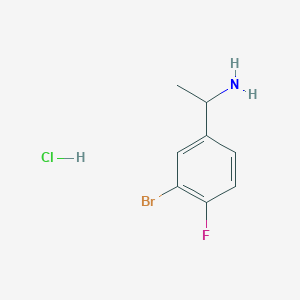
![N-methyl-N-(pyridin-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12307800.png)
![2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12307808.png)
![7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12307819.png)
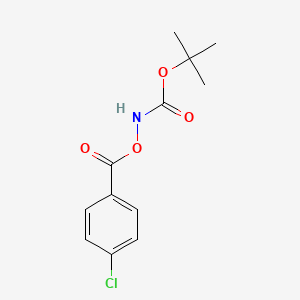
![8,12-Dimethyl-3-methylidene-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-1(11),12-dien-10-one](/img/structure/B12307839.png)

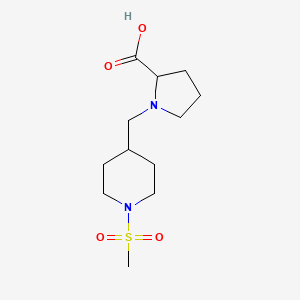
![4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)-](/img/structure/B12307858.png)
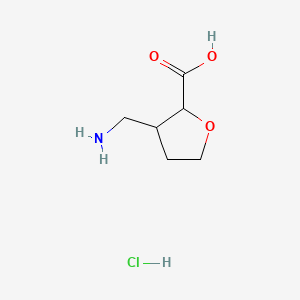
![1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12307878.png)
